molecular formula C24H22N6O4 B2992587 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide CAS No. 886901-01-5

2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide

Cat. No.: B2992587
CAS No.: 886901-01-5
M. Wt: 458.478
InChI Key: OEXDZLHRKVJIGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is a useful research compound. Its molecular formula is C24H22N6O4 and its molecular weight is 458.478. The purity is usually 95%.
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Scientific Research Applications

Radiotracer Development

The synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives, including structurally related compounds, suggests its utility in developing potential PET tracers for imaging of specific enzyme activities, such as nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) (Gao, Wang, & Zheng, 2016). This application is crucial for advancing our understanding of enzyme functions in various physiological and pathological processes.

Anticonvulsant Activity

Research on omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives, which share a core structural motif with the queried compound, has identified potential anticonvulsant activities. These findings highlight the compound's relevance in designing new therapeutic agents for seizure disorders (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Antimicrobial Activity

The synthesis and evaluation of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, bearing structural similarities, have demonstrated antimicrobial activities. This suggests the potential use of the compound in developing new antimicrobial agents with specific target profiles (Sharma, Sharma, & Rane, 2004).

Coordination Complexes and Antioxidant Activity

The creation of novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives, related structurally, points to the compound's utility in material science and its antioxidant properties. Such applications are beneficial for exploring new antioxidants and studying the role of metal complexes in biological systems (Chkirate et al., 2019).

Properties

IUPAC Name

2-[6-(2-methoxy-5-methylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O4/c1-14-9-10-18(34-3)16(11-14)30-17(15-7-5-4-6-8-15)12-28-20-21(26-23(28)30)27(2)24(33)29(22(20)32)13-19(25)31/h4-12H,13H2,1-3H3,(H2,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXDZLHRKVJIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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